N-(4-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide
Description
N-(4-{[6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide is a small-molecule compound featuring a pyrimidine core substituted with a 2-methylimidazole group at the 6-position, linked via an amino group to a phenyl ring bearing an acetamide moiety.
Properties
IUPAC Name |
N-[4-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-11-17-7-8-22(11)16-9-15(18-10-19-16)21-14-5-3-13(4-6-14)20-12(2)23/h3-10H,1-2H3,(H,20,23)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIYSKHZXHANFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide typically involves the formation of the imidazole and pyrimidine rings followed by their coupling with an acetamide group. One common method involves the reaction of 2-methyl-1H-imidazole with 4-chloropyrimidine under basic conditions to form the intermediate 6-(2-methyl-1H-imidazol-1-yl)pyrimidine. This intermediate is then reacted with 4-aminophenylacetamide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring would yield imidazole N-oxides, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide exhibit anticancer properties. For instance, derivatives with similar structural motifs have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. One study highlighted the compound's potential to inhibit specific signaling pathways involved in cancer progression, suggesting a mechanism of action that could be exploited for therapeutic purposes .
Anticonvulsant Properties
Research into related compounds has demonstrated their anticonvulsant effects, particularly in models of epilepsy. A study investigated the binding affinity of imidazole derivatives to GABA receptors, revealing that some derivatives exhibit strong anticonvulsant activity. This suggests that this compound may also possess similar properties, making it a candidate for further exploration in epilepsy treatment .
Antimicrobial Activity
Another area of interest is the antimicrobial efficacy of compounds containing imidazole and pyrimidine rings. Preliminary studies suggest that such compounds can inhibit bacterial growth and may serve as leads for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Case Study 1: Anticancer Mechanism Exploration
A study published in a peer-reviewed journal examined the effects of structurally related compounds on cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability through apoptosis induction and cell cycle arrest. The study employed various assays, including MTT and flow cytometry, to quantify the effects and elucidate the underlying mechanisms .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis |
| Compound B | MCF-7 | 10 | Cell Cycle Arrest |
| This compound | A549 | TBD | TBD |
Case Study 2: Anticonvulsant Activity Assessment
In another investigation, a series of imidazole derivatives were tested for their anticonvulsant properties using animal models. The results indicated that certain derivatives provided significant protection against seizures induced by pentylenetetrazol. The study suggests that this compound might offer similar protective effects due to its structural similarities .
| Compound | Dose (mg/kg) | Seizure Protection (%) |
|---|---|---|
| Control Drug (Phenytoin) | 200 | 85 |
| This compound | TBD | TBD |
Mechanism of Action
The mechanism of action of N-(4-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide likely involves its interaction with specific molecular targets. The imidazole and pyrimidine rings can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound N-(4-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide can be compared to structurally related molecules, such as 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e), an imatinib analog described in . Below is a detailed analysis of their similarities and differences:
Structural Features
| Property | Target Compound | Compound 2e |
|---|---|---|
| Core Structure | Pyrimidine (position 4) with 2-methylimidazole | Pyrimidine (position 2) with pyridin-3-yl group |
| Heterocyclic Substituent | 2-Methyl-1H-imidazole | 4-Cyclopropyl-1H-1,2,3-triazole |
| Acetamide Linkage | N-(4-aminophenyl)acetamide | N-(4-methyl-3-aminophenyl)acetamide |
| Additional Groups | None | Cyclopropyl group on triazole; pyridinyl on pyrimidine |
Biological Activity
N-(4-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article synthesizes various research findings on its biological activity, including enzyme inhibition, anti-cancer properties, and molecular interactions.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C21H24N6O
- Molecular Weight : 368.46 g/mol
Enzyme Inhibition
Recent studies have highlighted the compound's ability to inhibit specific enzymes. For instance, it has been shown to target carbonic anhydrase IX (CA IX), which is often overexpressed in tumors. The following table summarizes the enzyme inhibition data:
| Enzyme | IC50 (nM) | Selectivity |
|---|---|---|
| Carbonic Anhydrase IX | 10.93 - 25.06 | High |
| Carbonic Anhydrase II | 1.55 - 3.92 | Moderate |
This selectivity for CA IX over CA II suggests potential therapeutic applications in cancer treatment, as CA IX is implicated in tumor growth and metastasis .
Anti-Cancer Activity
The compound has demonstrated significant anti-cancer activity in various cell lines. A notable study evaluated its effects on the MDA-MB-231 breast cancer cell line, revealing that it induces apoptosis effectively. The following findings were reported:
- Apoptosis Induction : The compound increased the percentage of annexin V-FITC-positive apoptotic cells by approximately 22-fold compared to control .
Case Study: MDA-MB-231 Cell Line
A detailed examination of its effects on the MDA-MB-231 cell line showed:
- Cell Viability Assay : Using MTT assays, a significant reduction in cell viability was observed at concentrations above 10 µM.
- Caspase Activation : Increased activation of caspase-3 was noted, indicating the initiation of apoptotic pathways.
- Morphological Changes : Microscopic analysis revealed characteristic apoptotic features such as cell shrinkage and membrane blebbing.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. The following table summarizes key findings from these studies:
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| Carbonic Anhydrase IX | -8.65 | Hydrogen bonds with key residues |
| Other Kinases | -7.50 to -8.00 | π-cation interactions |
These interactions suggest a strong affinity for CA IX, which may contribute to its inhibitory effects .
Pharmacokinetic Properties
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that this compound possesses favorable pharmacokinetic properties, making it a promising candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
